molecular formula C15H18ClN3O B1683454 Uniconazole CAS No. 83657-22-1

Uniconazole

Cat. No. B1683454
CAS RN: 83657-22-1
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-MDWZMJQESA-N
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Description

Uniconazole is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is also used for ornamental plant shape control, promoting flower bud differentiation, and multi-flowering .


Synthesis Analysis

Uniconazole, a triazole plant growth regulator, is widely used to regulate plant height and prevent the overgrowth of seedlings . It has been found that the phenylpropanoid biosynthesis pathway is significantly affected by uniconazole . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .


Molecular Structure Analysis

Uniconazole is a 1H-1,2,4-Triazole-1-ethanol, β- ((4-chlorophenyl)methylene)-α- (1,1-dimethylethyl)- .


Chemical Reactions Analysis

Uniconazole has been found to inhibit the production of gibberellins . It also affects the phenylpropanoid biosynthesis pathway, leading to a decrease in lignin content .


Physical And Chemical Properties Analysis

Uniconazole has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Scientific Research Applications

Application in Agronomy

Uniconazole is used as a plant growth regulator in the field of Agronomy . It has been extensively applied in sweetpotato (Ipomoea batatas (L.) Lam) to increase tuberous root yield and quality . The method of application is usually by foliar spray . The study analyzed the influence of storage quality, with and without 100 mg·L −1 foliar spraying of Uniconazole, at a storage period of normal fertilizing treatments on the storage quality of three representative sweetpotato varieties . The results showed that compared to the no-use Uniconazole treatments, the decay rate was the lowest for any storage time .

Application in Horticulture

Uniconazole is used in the field of Horticulture to improve mango flowering and fruit yield . It regulates gibberellins and carbon–nitrogen nutrition . The experiment was conducted simultaneously at two different locations, for two cropping seasons during 2019–20 (ON year) and 2020–21 (OFF year). The pre-flowering treatments of paclobutrazol and uniconazole were sprayed during September and October at different rates . The results showed that foliar application of uniconazole significantly enhanced chlorophyll, carbohydrates, and C:N ratio and negatively affected shoot growth, nitrogen content by inhibiting the gibberellin biosynthesis .

Application in Plant Physiology

Uniconazole is used in the field of Plant Physiology to improve the photosynthetic efficiency of maize . It significantly improved the activities of antioxidant enzymes comprising superoxide dismutase, peroxidase, and catalase, but reduced that of malondialdehyde (MDA) and the accumulation of reactive oxygen species (ROS) during the leaf senescence process .

Application in Crop Science

Uniconazole is used in the field of Crop Science to enhance the adaptability of transplantations . The results demonstrate that uniconazole treatment can effectively reduce the high-density-induced reduction in seedling dry matter and leaf area, stem thinness, and stem and petiole overgrowth .

Application in Plant Biochemistry

Uniconazole is used in the field of Plant Biochemistry to regulate the biosynthesis of gibberellin . Research has shown that uniconazole inhibits gibberellin (GA) biosynthesis through ent-kaurene oxidase, which promotes the three-step oxidation of ent-kaurene to ent-kaurenoic acid .

Application in Plant Morphology

Uniconazole is used in the field of Plant Morphology to control the elongation of hypocotyls . The hypocotyl elongation of flowering Chinese cabbage seedlings was significantly inhibited by uniconazole . Based on combined transcriptome and metabolome analyses, it was found that the “phenylpropanoid biosynthesis” pathway was significantly affected by uniconazole . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis . The results confirmed that uniconazole decreases lignin content through repressing the BrbZIP39– BrPAL4 module-mediated phenylpropanoid biosynthesis, which leads to the hypocotyl dwarfing of flowering Chinese cabbage seedlings .

Application in Plant Biochemistry for Cold Tolerance

Uniconazole has been used in the field of Plant Biochemistry to induce cold tolerance in banana plants . The study conducted an integrated transcriptome and metabolome analysis to discover gene regulation mechanisms associated with uniconazole-induced cold tolerance . This research can provide a deeper understanding of how uniconazole can lessen the detrimental impacts of high-density sowing while also assisting seedlings in recovering from transplant injury safely and increasing yield .

Application in Plant Growth Regulation

Uniconazole is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . Uniconazole is applied to plants to restrain their growth. It is often used on perennials to maintain a marketable size and/or delay flowering .

Safety And Hazards

Uniconazole is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is moderately toxic to mammals but would not be expected to bioaccumulate .

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032505
Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uniconazole

CAS RN

83657-22-1
Record name Uniconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UNICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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